molecular formula C21H11F5O4 B12199893 (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12199893
M. Wt: 422.3 g/mol
InChI Key: YOGUKLIDFSOTRQ-CHHVJCJISA-N
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Description

The compound (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its unique structure, which includes a benzofuran core, a pentafluorobenzyl ether group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Pentafluorobenzyl Ether Group: This step involves the etherification of the benzofuran core with pentafluorobenzyl alcohol using a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., potassium carbonate).

    Attachment of the Methylfuran Moiety: The final step is the condensation of the benzofuran derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the pentafluorobenzyl ether group.

    (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one: Contains a methoxy group instead of the pentafluorobenzyl ether group.

Properties

Molecular Formula

C21H11F5O4

Molecular Weight

422.3 g/mol

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C21H11F5O4/c1-9-2-3-11(29-9)7-15-21(27)12-5-4-10(6-14(12)30-15)28-8-13-16(22)18(24)20(26)19(25)17(13)23/h2-7H,8H2,1H3/b15-7-

InChI Key

YOGUKLIDFSOTRQ-CHHVJCJISA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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